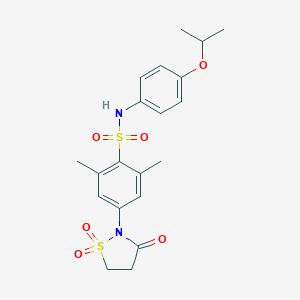![molecular formula C24H32N2O3 B253829 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide, also known as BPPB, is a synthetic compound that has been widely used in scientific research. This compound has shown potential as a useful tool in the study of various physiological and biochemical processes.
Mecanismo De Acción
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide selectively inhibits the activity of the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli such as heat or capsaicin, which are known activators of the channel. By inhibiting the activity of the TRPV1 ion channel, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide can reduce the transmission of pain signals and regulate body temperature.
Biochemical and Physiological Effects:
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. Inhibition of the TRPV1 ion channel by 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to reduce the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been shown to reduce the fever response in animals by inhibiting the activity of TRPV1 in the hypothalamus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of the TRPV1 ion channel, which allows for the study of the specific role of this channel in physiological and biochemical processes. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is also a reversible inhibitor, which allows for the study of the effects of TRPV1 inhibition over time. However, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has limitations in that it is a synthetic compound and may have off-target effects that could confound experimental results.
Direcciones Futuras
There are several future directions for the study of 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide. One area of research is the development of more selective and potent inhibitors of the TRPV1 ion channel. Another area of research is the study of the role of TRPV1 in other physiological and biochemical processes, such as inflammation and cancer. Additionally, the potential therapeutic applications of TRPV1 inhibitors, including 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide, in the treatment of chronic pain and other conditions should be further explored.
In conclusion, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is a synthetic compound that has shown potential as a useful tool in the study of various physiological and biochemical processes. Its selective inhibition of the TRPV1 ion channel has been shown to have potential therapeutic applications in the treatment of chronic pain and other conditions. Further research is needed to fully understand the mechanism of action and potential applications of 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide and other TRPV1 inhibitors.
Métodos De Síntesis
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide is synthesized through a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 1-pyrrolidineethanamine to form 4-methoxy-N-(pyrrolidin-1-yl)benzamide. This intermediate product is then reacted with 2-bromoethyl butyrate to form the final product, 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide.
Aplicaciones Científicas De Investigación
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of the TRPV1 ion channel. This channel is involved in the transmission of pain signals, and its inhibition has been shown to have potential therapeutic applications in the treatment of chronic pain. 2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide has also been used in the study of the role of TRPV1 in the regulation of body temperature.
Propiedades
Nombre del producto |
2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide |
|---|---|
Fórmula molecular |
C24H32N2O3 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-butoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O3/c1-3-4-17-29-23-10-6-5-9-21(23)24(27)25-18-22(26-15-7-8-16-26)19-11-13-20(28-2)14-12-19/h5-6,9-14,22H,3-4,7-8,15-18H2,1-2H3,(H,25,27) |
Clave InChI |
WBEURWKAHMHHKO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)

![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)